tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Description
tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a 4-fluorophenyl substituent at the 3-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUTNFXRFULBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672333 | |
| Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-25-5 | |
| Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate typically involves:
- Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group to afford piperazine-1-carboxylic acid tert-butyl ester.
- Introduction of the 4-fluorophenyl substituent at the 3-position of the piperazine ring via nucleophilic substitution or coupling reactions.
- Purification and isolation of the Boc-protected fluorophenyl piperazine derivative.
This approach ensures selective functionalization while maintaining the integrity of the piperazine ring and the Boc protecting group.
Detailed Preparation Methods
Boc Protection of Piperazine
A common first step is the protection of piperazine to form the tert-butyl piperazine-1-carboxylate:
This step affords the Boc-protected piperazine, which is stable for subsequent substitution reactions.
Introduction of Fluorophenyl Group
The 4-fluorophenyl substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions using appropriate 4-fluorophenyl halides or derivatives. While specific detailed protocols for the 3-(4-fluorophenyl) substitution are less frequently reported explicitly, related methods from patents and literature describe:
Alternative Synthetic Routes
- Cyclization of 1,2-diamine derivatives with sulfonium salts has been reported for related piperazine derivatives containing fluorophenyl groups.
- Protection, substitution, and subsequent deprotection steps may be employed to achieve the desired regioselectivity and purity.
Representative Reaction Conditions and Yields
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using gradients of methanol in dichloromethane.
- Characterization includes mass spectrometry (e.g., ESI-MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination.
- High purity is critical, especially when the compound is used as an intermediate in pharmaceutical synthesis.
Research Findings and Improvements
- Patented processes emphasize improvements in yield and purity of fluorophenyl-substituted Boc-piperazine esters by optimizing reaction conditions such as temperature, solvent, and base choice.
- The Boc protecting group facilitates selective substitution and enhances the stability of intermediates.
- The fluorine substituent on the phenyl ring influences the compound’s reactivity and biological properties, making precise control of substitution critical.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc protection of piperazine | Boc anhydride, methylene chloride, K2CO3 | 0°C, 1 h | ~60% | Simple, high selectivity | Moderate yield |
| Nucleophilic substitution with fluorophenyl halide | Boc-piperazine, 4-fluorophenyl halide, K2CO3, acetonitrile or DMSO | 75–95°C, 4–72 h | 36–93% (varies with substrate) | Good regioselectivity, scalable | Longer reaction times |
| Cyclization with sulfonium salts (alternative) | 1,2-diamines, sulfonium salts | Not specified | Not specified | Alternative route, versatile | Less common |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of drugs targeting neurological disorders and other therapeutic areas. The piperazine ring enhances the compound's binding affinity to biological targets, making it a versatile scaffold for designing bioactive molecules .
2. Organic Synthesis
This compound is frequently employed as a building block in the synthesis of complex organic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating derivatives with specific properties .
3. Agrochemicals
This compound is also being explored for its potential applications in agrochemicals. Its derivatives may exhibit biological activity that could be beneficial in pest control or enhancing crop resilience .
Case Studies
Case Study 1: Neurological Disorders
A study investigated the use of this compound as an intermediate for synthesizing compounds targeting neurodegenerative diseases. The derivatives showed promising results in preclinical trials, demonstrating potential therapeutic effects on neuronal survival and function .
Case Study 2: Agrochemical Development
Research has been conducted on the application of this compound in developing new agrochemicals aimed at pest control. Initial findings indicate that certain derivatives exhibit insecticidal properties, suggesting a viable path for agricultural applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Positional Isomerism
- tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate (Positional Isomer):
The 4-fluorophenyl group at the 4-position of piperazine creates a distinct spatial arrangement compared to the 3-substituted target compound. This positional difference may alter receptor binding kinetics and metabolic stability due to steric and electronic effects .
Linker Modifications
- tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33): Incorporates a butanoyl linker between the piperazine and 3-nitrophenoxy group, increasing molecular weight and hydrophobicity.
- tert-Butyl 4-[(E)-3-(4-fluorophenyl)acryloyl]piperazine-1-carboxylate (12g) :
Features an α,β-unsaturated carbonyl linker, enabling conjugation and π-π interactions. This structure may improve binding to enzymes like poly(ADP-ribose) polymerase (PARP) due to planar geometry .
Functional Group Diversity
- tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate: The 3-amino-5-fluorobenzyl group introduces hydrogen-bonding capability, which could enhance target affinity in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .
- tert-Butyl 4-(5-[3-(trifluoromethyl)benzyl]-1H-tetrazole)piperazine-1-carboxylate :
The trifluoromethyl and tetrazole groups increase acidity and metabolic resistance, making this compound suitable for prolonged in vivo activity .
Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods.
Biological Activity
tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring, which is a common structural motif in many pharmacologically active agents. The presence of the fluorophenyl group is believed to enhance its binding affinity to various biological targets, making it a subject of interest for drug development.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 265.33 g/mol
- Structure :
- The compound consists of a tert-butyl group, a piperazine ring, and a 4-fluorophenyl substituent, contributing to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in neurotransmission and metabolic pathways. The fluorine atom in the phenyl group enhances the compound's lipophilicity and may influence its pharmacokinetic properties, thereby affecting its distribution and efficacy in biological systems.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Effects : Many piperazine derivatives interact with serotonin receptors, suggesting potential antidepressant properties.
- Anticancer Activity : The compound may inhibit specific enzymes involved in cancer metabolism, such as phosphoglycerate dehydrogenase (PHGDH), which plays a critical role in serine biosynthesis for proliferating cancer cells .
- Antimicrobial Properties : Some studies have indicated that related piperazine compounds possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 1: Inhibition of PHGDH
A study focused on high-throughput screening identified inhibitors targeting PHGDH, with certain piperazine derivatives showing significant inhibitory activity. These findings highlight the potential of this compound as a lead compound for developing new anticancer agents targeting metabolic pathways essential for tumor growth .
Case Study 2: Antidepressant Activity
Research on piperazine derivatives has demonstrated their ability to modulate serotonin receptors. In vitro assays revealed that certain modifications to the piperazine structure could enhance binding affinity and selectivity, suggesting that this compound could be explored further for antidepressant effects.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 88676725 | Potential antidepressant and anticancer activities |
| Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate | 203047 | Precursor for biologically active molecules |
| Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | 15459035 | Amino substitution may exhibit different biological properties |
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step functionalization of the piperazine ring. A validated approach includes:
- Step 1 : Formation of the piperazine core via condensation of 1,1-dimethylethylamine with a fluorophenyl-substituted carboxylic acid derivative.
- Step 2 : Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., DCM as solvent, NaH as base) .
- Step 3 : Introduction of the 4-fluorophenyl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl halides) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Boc Protection | Boc₂O, DCM, NaH, 0°C → RT | >80% with slow reagent addition |
| Fluorophenyl Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 60–70% under inert atmosphere |
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.46 ppm (tert-butyl), δ 3.0–4.0 ppm (piperazine protons), and δ 6.8–7.2 ppm (fluorophenyl aromatic protons) confirm structural integrity .
- ¹³C NMR : Signals at ~154 ppm (Boc carbonyl) and 160–165 ppm (C-F coupling) validate functional groups .
- Mass Spectrometry : HRMS (ESI) with [M+H]⁺ matching the molecular formula (e.g., C₁₆H₂₂FN₂O₂⁺, calculated 317.1664) ensures purity .
- X-ray Crystallography : Resolves stereochemical ambiguities; lattice parameters (e.g., triclinic P1 space group) confirm solid-state conformation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in fluorophenyl coupling?
Low yields often arise from steric hindrance or electronic deactivation of the fluorophenyl group. Strategies include:
- Catalyst Screening : Use Pd-PEPPSI or BrettPhos ligands to enhance cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides .
- Temperature Control : Gradual heating (80°C → 120°C) reduces side reactions like dehalogenation .
Data-Driven Example : A 15% yield increase was achieved by replacing Cs₂CO₃ with K₃PO₄, minimizing base-induced degradation .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
The 4-fluorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets. Comparative studies show:
Q. Table: Substituent Effects on Enzyme Inhibition
| Substituent | IC₅₀ (μM) | Log P |
|---|---|---|
| 4-Fluorophenyl | 1.2 | 2.8 |
| 3-Fluorophenyl | 10.5 | 2.7 |
| 2-Fluorophenyl | 28.3 | 2.6 |
Q. How to resolve contradictions in reported solubility data across studies?
Discrepancies often stem from measurement protocols. A standardized approach includes:
- Solvent System : Use DMSO for stock solutions (50 mM) with serial dilution in PBS (pH 7.4) .
- Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >1 mM .
- Control Experiments : Compare with structurally similar compounds (e.g., tert-Butyl 4-methylpiperazine-1-carboxylate) to isolate fluorophenyl effects .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., tert-butyl chloroformate) .
- Spill Management : Neutralize acidic/basic residues with vermiculite before disposal .
Q. How to design a stability study for long-term storage?
- Conditions : Store at -20°C under argon; assess degradation via HPLC at t = 0, 3, 6, 12 months.
- Degradation Markers : Monitor for Boc deprotection (new peak at δ 8.2 ppm in ¹H NMR) .
- Lyophilization : Increases shelf life to >24 months (vs. 6 months for liquid samples) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
